- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesisJournal of the American Chemical Society, 2013, 135(1), 474-487,
Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

922706-40-9 structure
Nome del prodotto:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:922706-40-9
MF:C19H21BO2
MW:292.179845571518
MDL:MFCD16294548
CID:740034
PubChem ID:56925000
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-
- Fluorene-2-boronic acid pinacol ester
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AMTB249
- 9H-Fluorene-2-boronic Acid Pinacol Ester
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene
- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- C19H21BO2
- MB14875
- OR303495
- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- CS-0153847
- F1245
- AS-2449
- EN300-317068
- DB-191708
- 922706-40-9
- AKOS016339780
- s11265
- SY128743
- SCHEMBL29265
- DTXSID60718876
- MFCD16294548
- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD16294548
- Inchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
- Chiave InChI: WVJQQLZHOADEAF-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1
Proprietà calcolate
- Massa esatta: 292.16300
- Massa monoisotopica: 292.1634601g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 417
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5
Proprietà sperimentali
- Punto di fusione: 76.0 to 80.0 deg-C
- PSA: 18.46000
- LogP: 3.55700
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store at room temperature
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2449-0.5G |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | >95% | 0.5g |
£16.00 | 2025-02-08 | |
abcr | AB264383-1g |
Fluorene-2-boronic acid pinacol ester, 95%; . |
922706-40-9 | 95% | 1g |
€63.20 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-5g |
2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 5g |
¥289.0 | 2024-07-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51947-5g |
Fluorene-2-boronic acid pinacol ester, 95% |
922706-40-9 | 95% | 5g |
¥3479.00 | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT276-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 1g |
293.0CNY | 2021-08-04 | |
TRC | F632035-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 1g |
$ 80.00 | 2022-06-04 | ||
Chemenu | CM218987-25g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 25g |
$*** | 2023-05-29 | |
TRC | F632035-250mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-25g |
2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 25g |
¥960.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224487-250mg |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 98% | 250mg |
¥78.00 | 2024-04-25 |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h
1.2 Reagents: Triethylamine ; 1 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C
Riferimento
- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Riferimento
- Pyridine-Catalyzed Radical Borylation of Aryl HalidesJournal of the American Chemical Society, 2017, 139(2), 607-610,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Riferimento
- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C
Riferimento
- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromidesChemical Communications (Cambridge, 2019, 55(8), 1128-1131,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid ; pH 7
1.2 Reagents: Acetic acid ; pH 7
Riferimento
- Preparation method of aryl borate and alkenyl borate, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Riferimento
- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophorChemical Communications (Cambridge, 2014, 50(75), 11033-11035,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C
Riferimento
- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of AldehydesChemistry - A European Journal, 2020, 26(2), 423-427,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Riferimento
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible LightAngewandte Chemie, 2018, 57(41), 13499-13503,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
Riferimento
- Multiple Electrophilic C-H Borylation of Arenes Using Boron TriiodideOrganic Letters, 2020, 22(2), 700-704,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C
Riferimento
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C
1.2 Reagents: Silica Solvents: Diethyl ether
1.2 Reagents: Silica Solvents: Diethyl ether
Riferimento
- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2ChemRxiv, 2021, 1, 1-7,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
Riferimento
- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C
Riferimento
- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Riferimento
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 9H-Fluoren-2-amine,N,N-dimethyl-
- 2,3-Dimethylbutane-2,3-diol
- 2-Bromofluorene
- 2-Aminofluorene
- Fluorene-2-carboxaldehyde
- Bis(pinacolato)diborane
- Fluorene
- 2-Iodo-9H-fluorene
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati
- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)
- 1361812-28-3(3,4-Dichloro-4'-difluoromethyl-2'-fluoro-biphenyl)
- 53039-62-6(2-(4-methoxyphenyl)methyl-1H-1,3-benzodiazole)
- 116295-72-8(2,6-Diaminopurine Hemisulfate Hydrate)
- 942006-77-1(8-(2-methoxy-5-methylbenzenesulfonyl)-3-methyl-1,3,8-triazaspiro4.5decane-2,4-dione)
- 148493-07-6(N-methoxy-N-methylpicolinamide)
- 1805438-84-9(2,5-Bis(trifluoromethyl)-4-iodoanisole)
- 2807469-56-1(2-Bromo-1-iodo-4-isobutoxybenzene)
- 935292-71-0(N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide)
- 2138236-23-2(1-(3-bromopropyl)-1-methylcyclopropane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purezza:99%
Quantità:25g
Prezzo ($):258.0